1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C10H9BrF3NOS and a molecular weight of 328.15 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one:
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
HAIIQKWUROVDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)N)Br |
Origin of Product |
United States |
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